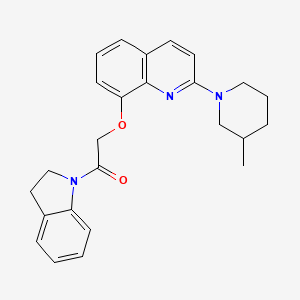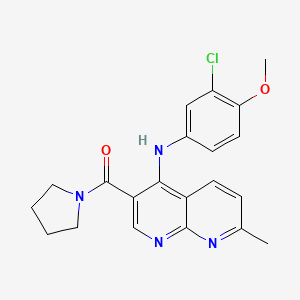
(4-((3-Chloro-4-methoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, including acylation, Grignard reactions, and specific substitutions to achieve the desired molecular structure. For instance, Jones et al. (1979) detailed a synthesis route involving acylation and Grignard reactions to produce novel compounds with high binding affinity in biological systems, indicating the complexity and precision required in synthesizing such molecules (Jones et al., 1979).
Molecular Structure Analysis
The molecular structure of compounds closely related to the one often undergoes detailed analysis using techniques such as X-ray diffraction (XRD) and spectroscopy. For example, Lakshminarayana et al. (2009) reported on the crystal and molecular structure of a similar compound, highlighting the importance of intermolecular hydrogen bonding and the arrangement of molecular frameworks in defining the structural characteristics of such molecules (Lakshminarayana et al., 2009).
Chemical Reactions and Properties
Organic compounds can participate in a variety of chemical reactions, influenced by their functional groups and molecular structure. The detailed mechanisms of these reactions, such as nucleophilic substitutions or rearrangements under specific conditions, are critical for understanding the reactivity and potential applications of the compound. While specific reactions of the compound are not directly reported, analogous compounds demonstrate complex reactivity patterns worth noting.
Physical Properties Analysis
The physical properties of organic compounds, including melting points, solubility, and crystalline structure, are vital for their practical application and handling. These characteristics are often determined through empirical studies and contribute to the broader understanding of the compound's behavior in different environments.
Chemical Properties Analysis
The chemical properties of such compounds, including acidity, basicity, and reactivity towards various reagents, are defined by their molecular structure. Studies on related compounds, utilizing spectroscopic and computational methods, provide insights into the electronic and structural features that govern these properties.
References
Scientific Research Applications
Novel Heterocyclic System Synthesis
Researchers have developed innovative synthetic routes to create novel heterocyclic systems, such as pyrido[3,2-c]pyrrolo[2,3-e]azocin-ones, from aminonaphthyridinones. These compounds demonstrate typical pyrrole-type reactivity, which can be useful in the development of new pharmaceuticals or materials with specific electronic properties (Deady & Devine, 2006).
Crystal Structure Analysis
Another study focused on the crystal and molecular structure analysis of closely related compounds, highlighting the importance of intermolecular hydrogen bonding in stabilizing the crystal structures of these organic molecules. Such studies are crucial for understanding the physical and chemical properties of new compounds (Lakshminarayana et al., 2009).
Imaging Agent Development for Parkinson's Disease
A significant application of related chemical frameworks involves the synthesis of potential PET imaging agents for Parkinson's disease. The development of [11C]HG-10-102-01, a compound designed for imaging the LRRK2 enzyme in Parkinson's disease, demonstrates the relevance of such molecules in biomedical research, offering insights into disease mechanisms and potential therapeutic targets (Wang et al., 2017).
Antiestrogenic Activity Studies
Further, compounds within this chemical space have been investigated for their antiestrogenic activity, contributing to the development of treatments for hormone-dependent diseases. Such studies are foundational in the search for novel therapeutics that can modulate estrogen receptors (Jones et al., 1979).
Isomorphism and Disorder in Crystal Structures
Research into the isomorphism and disorder within crystal structures of methyl- and chloro-substituted heterocyclic analogues provides valuable information on the structural versatility and stability of these compounds, which can impact their functionality in various applications (Rajni Swamy et al., 2013).
properties
IUPAC Name |
[4-(3-chloro-4-methoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2/c1-13-5-7-15-19(25-14-6-8-18(28-2)17(22)11-14)16(12-23-20(15)24-13)21(27)26-9-3-4-10-26/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKPOFBQTRHTLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)OC)Cl)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3-Chloro-4-methoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(4-bromophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2483388.png)
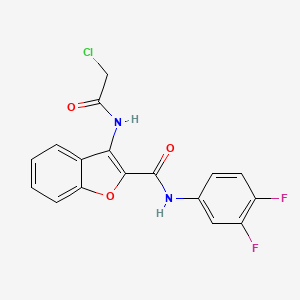
![3-(1H-indol-3-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2483390.png)
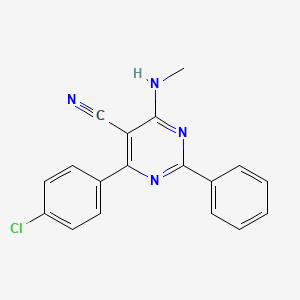
![2-(1,6,7-Trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)ace tic acid](/img/structure/B2483397.png)
![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]heptan-1-one](/img/no-structure.png)
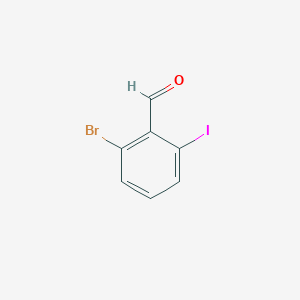
![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine 2hcl](/img/structure/B2483401.png)

![2-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2483404.png)
![5-ethyl-7-(4-(4-fluorobenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2483405.png)

![4-nitro-N-[(1r,3r)-3-aminocyclobutyl]benzene-1-sulfonamide hydrochloride](/img/structure/B2483408.png)
